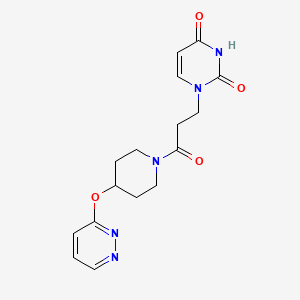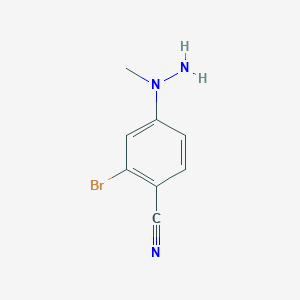
1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine diones represent a class of heterocyclic compounds with diverse biological activities and significant synthetic utility. They serve as key scaffolds in the development of various pharmacologically active agents and have been the focus of extensive synthetic and medicinal chemistry research.
Synthesis Analysis
The synthesis of pyrimidine diones often involves multistep reactions including nitration, cyclization, and functional group transformations. For instance, Sako et al. (2000) described a synthesis route starting with commercially available compounds, proceeding through nitration with enriched nitric acid, and concluding with intramolecular oxidative cyclization.
Molecular Structure Analysis
The molecular structure of pyrimidine diones can be complex, featuring a variety of substituents that influence the compound's physical and chemical properties. The study by Orozco et al. (2009) on a related pyrimidine dione adduct emphasized the importance of hydrogen bonding in stabilizing the molecular structure.
Chemical Reactions and Properties
Pyrimidine diones undergo a range of chemical reactions, including amination, cyclization, and interaction with nucleophiles. These reactions are crucial for further functionalization and the development of derivatives with desired properties. The work by Gulevskaya et al. (1994) highlights the regioselective amination of condensed pyrimidines, demonstrating the synthetic versatility of these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chemical Synthesis and Reactions: Compounds like 1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione are typically synthesized through multi-step chemical reactions involving pyrimidine and pyridazine derivatives. Such processes often involve the reaction of dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with ammonia or primary amines in the presence of an oxidant to yield amino derivatives, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Gulevskaya et al., 1999).
Biological Applications and Mechanistic Insights
- Mechanistic Investigations and Bioactivity: The structural motifs present in compounds similar to this compound are often explored for their biological activities. For instance, labeled derivatives of pyrimidine diones have been used as tools for mechanistic investigations, demonstrating the potential of such compounds in elucidating biological pathways and processes (Sako et al., 2000).
Advanced Material Science
- Novel Material Development: The unique chemical structures of pyrimidine and pyridazine derivatives lend themselves to the development of new materials with potential applications in various fields, including electronics and photonics. Research into the synthesis and application of these compounds can lead to innovative materials with unique properties.
Environmental and Agricultural Applications
- Herbicidal Activity: Research into pyrido[2,3-d]pyrimidine derivatives has identified several compounds with promising herbicidal activities, indicating the potential of pyrimidine-based compounds in agricultural applications. For example, certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been shown to exhibit significant inhibitory activity against protoporphyrinogen oxidase, a key enzyme in plant chlorophyll biosynthesis, highlighting their potential as herbicides (Wang et al., 2017).
Propiedades
IUPAC Name |
1-[3-oxo-3-(4-pyridazin-3-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c22-13-5-10-21(16(24)18-13)11-6-15(23)20-8-3-12(4-9-20)25-14-2-1-7-17-19-14/h1-2,5,7,10,12H,3-4,6,8-9,11H2,(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUBHGZSDUEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)

![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)



![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)